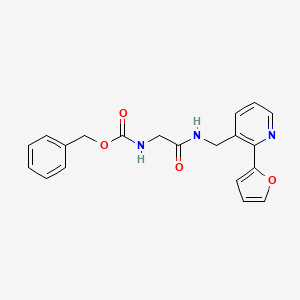

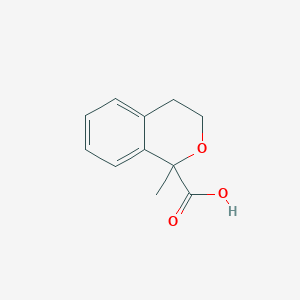

![molecular formula C22H21N3O3 B2669230 2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate CAS No. 338963-03-4](/img/structure/B2669230.png)

2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate” is a chemical compound with the CAS number 338963-03-4 . It’s available for purchase from various chemical suppliers .

Molecular Structure Analysis

Detailed molecular structure analysis is not available in the search results .Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the search results .Physical And Chemical Properties Analysis

While the search results mention this compound, they do not provide detailed physical and chemical properties .Scientific Research Applications

Anticancer Activities

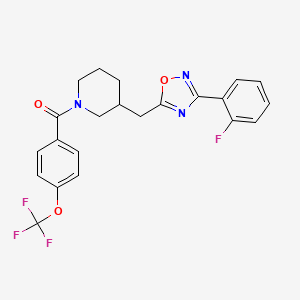

The compound has been associated with the synthesis of antitumor agents . Specifically, it has been used in the design and synthesis of a new class of antimitotic agents . These agents have shown significant activity against cancer cells, making this compound potentially valuable in cancer research and treatment .

Tubulin Polymerization Inhibitors

The compound has been used in the synthesis of 2-Anilino Triazolopyrimidines, which have been found to inhibit tubulin polymerization . This is significant because tubulin polymerization is a key process in cell division, and its inhibition can prevent the proliferation of cancer cells .

Catalytic Applications

The compound has been used in the construction of an amino-functionalized covalent organic framework . This framework has shown potential application in alkali-catalyzed reactions . Furthermore, the introduction of transition metal ions to the framework can improve its catalytic performance and widen its applications .

Antimycobacterial Activity

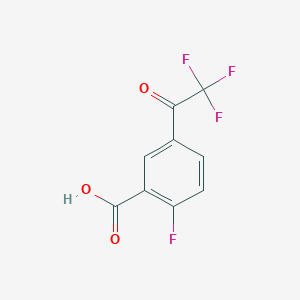

The compound has been associated with the synthesis of diethyl 2-(phenylcarbamoyl)phenyl phosphorothioates . These compounds have shown activity against Mycobacterium tuberculosis, Mycobacterium avium, and two strains of Mycobacterium kansasii .

Cholinesterase Inhibition

The compound has been used in the synthesis of diethyl 2-(phenylcarbamoyl)phenyl phosphorothioates, which have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase . This could potentially be useful in the treatment of conditions such as Alzheimer’s disease, where cholinesterase inhibitors are commonly used .

Synthesis of Amino Acid Esters

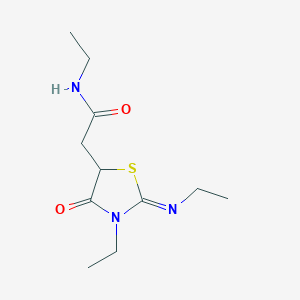

The compound has been used in the preparation of ω-Phenyl-2 S - N -Boc-amino acid ethyl esters . These esters have potential applications in the synthesis of peptides and proteins .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[2-phenyl-2-(phenylcarbamoylamino)ethyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c26-21(23-18-12-6-2-7-13-18)25-20(17-10-4-1-5-11-17)16-28-22(27)24-19-14-8-3-9-15-19/h1-15,20H,16H2,(H,24,27)(H2,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAVDPKDXQFTOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(=O)NC2=CC=CC=C2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2669148.png)

![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2669152.png)

![2-Amino-4-(4-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2669157.png)

![5-Methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B2669158.png)

![(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanol hydrochloride](/img/structure/B2669165.png)

![(E)-methyl 4-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2669167.png)